molecular formula C11H13ClO3S B2619178 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride CAS No. 2287279-81-4

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride

Cat. No. B2619178
M. Wt: 260.73
InChI Key: AUYZABLHRWXAHI-XYPYZODXSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466289B2

Procedure details

POCl3 (0.34 mL, 3.558 mmol) was added to a cooled solution of potassium 3-(benzyloxy)cyclobutane-1-sulfonate (0.5 g, 1.779 mmol) in dry DCM (10 mL) at 0° C. This was followed by the slow addition of diisopropyl ethyl amine (0.65 mL, 3.558 mmol) and stirred the resulting reaction mixture at 0° C. for 2 hours. The reaction was monitored by TLC (20% ethyl acetate in hexane). The reaction mixture was extracted with DCM. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (8% ethyl acetate in hexane) afforded 0.15 g of the product (38% yield).
Name
Quantity
0.34 mL
Type
reactant
Reaction Step One
Name
potassium 3-(benzyloxy)cyclobutane-1-sulfonate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
38%

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[CH2:6]([O:13][CH:14]1[CH2:17][CH:16]([S:18]([O-:21])(=O)=[O:19])[CH2:15]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[K+].C(N(C(C)C)CC)(C)C.C(OCC)(=O)C>C(Cl)Cl.CCCCCC>[CH2:6]([O:13][CH:14]1[CH2:17][CH:16]([S:18]([Cl:3])(=[O:21])=[O:19])[CH2:15]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.34 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
potassium 3-(benzyloxy)cyclobutane-1-sulfonate
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CC(C1)S(=O)(=O)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.65 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture at 0° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with DCM
WASH
Type
WASH
Details
The organic layer was washed with water, brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (8% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1CC(C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.